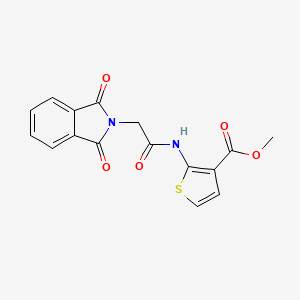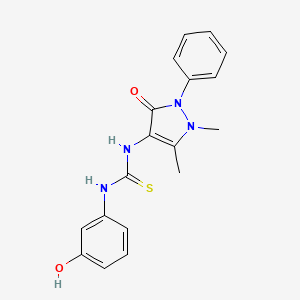
Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, an isoindoline-1,3-dione moiety, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with phthaloyl-protected alanine, which is synthesized by reacting alanine with phthalic anhydride at high temperatures (around 150°C). The final step involves the coupling of these intermediates to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the isoindoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the isoindoline-1,3-dione moiety can yield different amine derivatives.
Applications De Recherche Scientifique
Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate exerts its effects involves interactions with various molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: Similar structure but with a benzoic acid moiety instead of a thiophene ring.
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea: Contains an isoindoline-1,3-dione moiety but differs in the urea linkage.
Uniqueness
Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate is unique due to the combination of its thiophene ring and isoindoline-1,3-dione moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-23-16(22)11-6-7-24-13(11)17-12(19)8-18-14(20)9-4-2-3-5-10(9)15(18)21/h2-7H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSYLNHXCZGYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)
![N-(2-chloro-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2828718.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2828720.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B2828722.png)
![1H-pyrrolo[3,2-h]quinolin-8-amine](/img/structure/B2828723.png)
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2828724.png)


![4-[2-(pyridin-2-yl)ethyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2828728.png)
![5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2828729.png)
![N-[1-(1-Methylpiperidin-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2828731.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide](/img/structure/B2828732.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)

